

A Comparative Spectroscopic Guide to Benzophenone Oxime and Other Ketoximes

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Compound of Interest		
Compound Name:	Benzophenone oxime	
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For researchers and professionals in drug development and chemical sciences, the precise characterization of organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of **benzophenone oxime**, with acetophenone oxime and cyclohexanone oxime as alternative examples. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a foundational dataset for identification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **benzophenone oxime**, acetophenone oxime, and cyclohexanone oxime.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzophenone Oxime	8.85	Broad Singlet	1H	N-OH
7.63	Multiplet	2H	Aromatic C-H	_
7.37	Multiplet	3H	Aromatic C-H	
7.29	Multiplet	5H	Aromatic C-H	
Acetophenone Oxime	7.80-7.50	Multiplet	2H	Aromatic C-H
7.50-7.20	Multiplet	3H	Aromatic C-H	
2.30	Singlet	3H	-СН₃	
Cyclohexanone Oxime	2.53	Triplet	2H	α-CH ₂
2.25	Triplet	2H	α-CH ₂	
1.80-1.55	Multiplet	6H	β,γ-СН2	_

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
Benzophenone Oxime	156.01	C=N
136.56	Aromatic C	
129.21	Aromatic C-H	_
128.51	Aromatic C-H	_
126.03	Aromatic C-H	_
Acetophenone Oxime[1]	156.2	C=N
136.7	Aromatic C	
129.4	Aromatic C-H	_
128.7	Aromatic C-H	_
126.2	Aromatic C-H	_
12.5	-СН3	_
Cyclohexanone Oxime	160.5	C=N
32.5	α-CH ₂	
27.0	CH ₂	_
25.9	CH ₂	_
25.3	CH ₂	_

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)



Compound	O-H Stretch	C=N Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
Benzophenone Oxime	~3250 (broad)	~1640	~3060	-
Acetophenone Oxime[1]	3249 (broad)	~1650	~3063	2922
Cyclohexanone Oxime	~3200 (broad)	~1664	-	2932, 2860

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of solid oxime samples is as follows:

- Sample Preparation: Accurately weigh 5-20 mg of the oxime sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
- Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
- Sample Volume: Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm from the bottom.
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
- Spectral Analysis: Acquire the spectrum using appropriate parameters. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the final NMR spectrum.
 Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

ATR-IR Method:

- Sample Preparation: Place a small amount of the solid oxime sample directly onto the ATR crystal.
- Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum. The IR beam passes through the crystal and is reflected internally, interacting with the sample at the surface.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

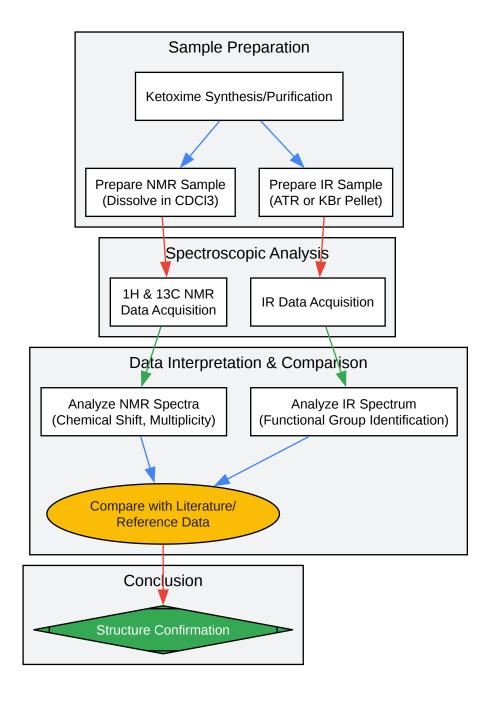
KBr Pellet Method:

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or unknown ketoxime.





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Caption: General workflow for the spectroscopic characterization of a ketoxime.

This guide provides a foundational framework for the spectroscopic characterization of **benzophenone oxime** and related ketoximes. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently identify and assess the purity of these compounds, ensuring the integrity of their scientific endeavors.



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References

- 1. orgchemboulder.com [orgchemboulder.com]
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